Xibenolol

beta-blocker selectivity cardiovascular pharmacology beta1/beta2 ratio

Xibenolol (D-32) is a racemic, non-selective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class. Originally developed as an antiarrhythmic and antihypertensive agent, its hydrochloride salt was marketed under the trade names Selapin and Rhythminal.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 30187-90-7
Cat. No. B1683341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXibenolol
CAS30187-90-7
Synonyms1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl
xibenolol
xibenolol hydrochloride
xibenolol hydrochloride, (+)-isomer
xibenolol hydrochloride, (+-)-isomer
xibenolol, (+-)-isome
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C
InChIInChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3
InChIKeyRKUQLAPSGZJLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xibenolol (CAS 30187-90-7) for Procurement: A Non-Selective Beta-Blocker with Distinct Pharmacological and Metabolic Profile


Xibenolol (D-32) is a racemic, non-selective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class [1]. Originally developed as an antiarrhythmic and antihypertensive agent, its hydrochloride salt was marketed under the trade names Selapin and Rhythminal [1]. Unlike many clinically dominant beta-blockers, xibenolol is characterized by a unique hypotensive mechanism predominantly mediated by its active metabolite, p-OH D-32, and exhibits pronounced stereoselective metabolism favoring the (−)-enantiomer [2][3][4]. Its development was later discontinued, positioning it today as a specialized research tool rather than a generic therapeutic substitute [5][6].

Xibenolol Procurement Rationale: Why In-Class Beta-Blockers Cannot be Interchanged Quantitatively


Superficial classification as a 'non-selective beta-blocker' invites substitution with propranolol, pindolol, or alprenolol, yet quantitative pharmacological and metabolic data reject this assumption [1][2]. Xibenolol (D-32) achieves antihypertensive efficacy in renal hypertensive models via its metabolite p-OH D-32, a mechanism not shared by propranolol [2]. Its beta-blocking selectivity ratio (0.69) is indistinguishable from propranolol (0.67), but its pharmacological half-life (21.8 h) markedly exceeds that of propranolol (15.8 h), demanding different dosing assumptions [1]. Furthermore, its human metabolism is profoundly enantioselective—80% of the major active urinary metabolite derives from the (−)-enantiomer—making achiral or racemic substitution pharmacokinetically inequivalent [3][4]. These quantifiable divergences establish that xibenolol cannot be reduced to a generic 'beta-blocker' for research or reference-standard purposes.

Xibenolol Quantitative Differentiation Evidence: Head-to-Head Selectivity, Duration, and Metabolic Comparisons Against Propranolol, Atenolol, and Pindolol


Xibenolol Beta-Adrenoceptor Selectivity Profile: Non-Selective Like Propranolol, Distinct from Atenolol

In conscious dogs, xibenolol (D-32) exhibits a non-selective beta-blocking profile quantitatively comparable to propranolol but clearly differentiated from the beta1-selective atenolol [1]. The ratio of the dose required for 50% inhibition of isoprenaline-induced tachycardia to that for 50% inhibition of isoprenaline-induced hypotension was 0.69 for D-32, 0.67 for propranolol, and 0.03 for atenolol [1]. A ratio near 1.0 indicates balanced beta1/beta2 blockade; a very low ratio indicates pronounced beta1 selectivity. Thus, D-32 and propranolol are functionally non-selective, whereas atenolol is highly beta1-selective in this in vivo model [1].

beta-blocker selectivity cardiovascular pharmacology beta1/beta2 ratio

Xibenolol Pharmacological Half-Life: Prolonged Duration of Action vs. Propranolol and Atenolol

The pharmacological half-life (time for 50% recovery of beta-blocking action) of oral xibenolol (D-32) is significantly longer than that of propranolol, as determined in the same conscious dog study [1]. After oral administration, the pharmacological half-life was 21.8 ± 6.4 h for D-32 (0.5 mg/kg), compared to 15.8 ± 4.5 h for propranolol (3 mg/kg), 30.5 ± 3.1 h for atenolol (6 mg/kg), and 30–35 h for pindolol (0.2 mg/kg) [1]. The 38% longer pharmacological half-life of D-32 relative to propranolol, achieved at a 6-fold lower oral dose, indicates a more sustained beta-blocking effect per unit dose [1].

pharmacological half-life duration of action beta-blocker PK/PD

Xibenolol Hypotensive Mechanism: Metabolite-Driven Blood Pressure Reduction vs. Propranolol Inactivity

In conscious renal hypertensive dogs, oral xibenolol (D-32) at 50 mg/kg produced a marked reduction in systolic blood pressure from 158 ± 2.9 mmHg to 124 ± 2.3 mmHg (mean ± S.E.) at 3 hours post-dose, whereas propranolol at equivalent oral doses (10 and 50 mg/kg) produced no significant blood pressure change in the same model [1]. Intravenous infusion of the major metabolite p-OH D-32 (1 mg/kg/min for 5 min) recapitulated the hypotensive effect, while intravenous D-32 itself did not, demonstrating that the antihypertensive action of xibenolol is mediated primarily by its active metabolite—a mechanism not observed with propranolol [1].

renovascular hypertension active metabolite p-OH D-32

Xibenolol Stereoselective Metabolism: (−)-Enantiomer Dominance in Active Metabolite Formation

Human metabolism of racemic xibenolol is highly stereoselective, with the pharmacologically active (−)-enantiomer dominating the formation of the major active metabolite 4-hydroxy D-32 [1][2]. Following oral administration of deuterium-labeled pseudoracemic D-32, 25% of the total dose was excreted in urine as 4-hydroxy D-32, of which 80% was derived from (−)-D-32 [1]. The plasma AUC of (−)-4-hydroxy D-32 was 2.6-fold larger than that of (+)-4-hydroxy D-32 [1]. The elimination half-lives of (−)-4-hydroxy D-32, (+)-4-hydroxy D-32, and both D-32 enantiomers were 3.8 h, 2.4 h, and 3 h, respectively [1]. Since 4-hydroxy D-32 and 3-hydroxymethyl D-32 are the active metabolites, the pharmacological effectiveness of oral xibenolol is predominantly governed by the (−)-enantiomer [1][2].

enantioselective metabolism 4-hydroxy D-32 chiral pharmacokinetics

Xibenolol Genotoxicity Profile: Negative Mutagenicity and Clastogenicity Supporting Research-Use Safety

Xibenolol hydrochloride (D-32) tested negative for mutagenic and clastogenic activities across multiple standard assays [1]. In the Bacillus subtilis rec-assay, D-32 at 1,000–5,000 μg/disc showed no preferential killing of the DNA repair-deficient M45 strain [1]. In Salmonella typhimurium reverse mutation assays (TA1535, TA1537, TA1538, TA98, TA100) and Escherichia coli WP2uvrA, D-32 at 5–5,000 μg/plate, with or without S9 metabolic activation, did not increase revertant colonies above vehicle control levels [1]. In an in vivo rat bone marrow cytogenetic assay, oral D-32 at 3, 30, or 300 mg/kg/day (single or 5-day repeated dosing) did not increase structural chromosomal aberrations, aneuploidy, or polyploidy [1]. While not a comparative differentiation claim, this negative genotoxicity profile provides a safety baseline, distinguishing xibenolol from beta-blockers with documented genotoxic potential or structural alerts.

genotoxicity AMES test chromosomal aberration

Xibenolol Antiarrhythmic Clinical Positioning: Differentiated Indication vs. Propranolol and Other Non-Selective Beta-Blockers

Xibenolol hydrochloride was developed and marketed specifically as an antiarrhythmic agent under the trade names Selapin and Rhythminal, representing a clinical positioning distinct from the primarily antihypertensive and anti-anginal indications of propranolol and other non-selective beta-blockers [1][2]. While propranolol is approved for hypertension, angina, migraine prophylaxis, and essential tremor, xibenolol's historical regulatory focus on arrhythmia alone reflects a targeted therapeutic profile [1]. Additionally, xibenolol was the subject of double-blind comparative clinical trials versus alprenolol for arrhythmia and versus pindolol for angina pectoris, establishing its clinical evaluation trajectory as distinct within the beta-blocker class [2][3].

antiarrhythmic clinical indication Selapin

Xibenolol Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Beta-Blocker Selectivity Profiling: Non-Selective Reference Standard with Intermediate Duration

Xibenolol (D-32) serves as an ideal non-selective beta-blocker reference for in vivo selectivity profiling studies. Its selectivity ratio of 0.69 (near 1.0) confirms balanced beta1/beta2 blockade, making it functionally equivalent to propranolol (0.67) as a non-selective comparator, while its pharmacological half-life of 21.8 h offers an intermediate duration between short-acting propranolol (15.8 h) and long-acting atenolol (30.5 h) or pindolol (30–35 h) [1]. This enables dose-response and time-course experimental designs that are not achievable with either extreme of the half-life spectrum.

Metabolite-Activated Antihypertensive Pharmacology Research

Xibenolol is uniquely suited for investigating metabolite-mediated antihypertensive mechanisms. In renal hypertensive models, oral D-32 reduces systolic blood pressure by 34 mmHg (−21.5%), whereas the parent compound given intravenously is inactive and propranolol at equivalent doses produces no hypotension [2]. The identification of p-OH D-32 as the primary active metabolite responsible for blood pressure reduction positions xibenolol as a prototypical prodrug-like beta-blocker for studying metabolite-driven cardiovascular pharmacology [2].

Chiral Bioanalytical Method Development and Enantioselective Pharmacokinetic Studies

The pronounced stereoselective metabolism of xibenolol—with 80% of the major active metabolite 4-hydroxy D-32 derived from the (−)-enantiomer and a 2.6-fold higher plasma AUC for (−)-4-hydroxy D-32 versus (+)-4-hydroxy D-32 [3]—makes enantiomerically resolved xibenolol an essential reference material for chiral HPLC, LC-MS/MS, and GC-MS bioanalytical method development. Researchers developing assays for beta-blocker enantiomers require xibenolol as a chirality benchmark distinct from propranolol or atenolol due to its unique metabolic enantioselectivity pattern.

Genotoxicity Reference Compound for Beta-Blocker Safety Screening Panels

Xibenolol's comprehensively documented negative genotoxicity profile—covering bacterial rec-assay, Ames test (±S9), and in vivo rat bone marrow cytogenetics at doses up to 300 mg/kg/day [4]—establishes it as a suitable negative control compound for beta-blocker class genotoxicity screening. This dataset supports its use in regulatory-compliant safety pharmacology panels within pharmaceutical R&D, where documented historical genotoxicity data are required for compound library classification.

Quote Request

Request a Quote for Xibenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.